molecular formula C27H30O16 B1255186 kaempferol-3-O-hexoxyl-hexoside

kaempferol-3-O-hexoxyl-hexoside

Cat. No.: B1255186
M. Wt: 610.5 g/mol
InChI Key: BITPRCODIALMOV-UHFFFAOYSA-N
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Description

kaempferol-3-O-hexoxyl-hexoside is a natural product found in Asplenium obovatum, Pelargonium reniforme, and other organisms with data available.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPRCODIALMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Plant Material

Kaempferol-3-O-hexoxyl-hexoside has been isolated from leaves of Sideroxylon foetidissimum subsp. gaumeri, Gynura divaricata, and pumpkin (Cucurbita moschata) leaves. The choice of plant material impacts yield due to variations in phenolic content. For instance, G. divaricata yielded 25% crude extract via ethanol extraction, while pumpkin leaves required malonyl-specific extraction to preserve kaempferol derivatives.

Solvent Extraction Systems

Ethanol-water mixtures (60–80% v/v) are preferred for their ability to solubilize polar glycosides while minimizing protein co-extraction. A 60% ethanol reflux at 90°C for G. divaricata leaves achieved optimal extraction efficiency. Acidified methanol (0.1% HCl) is employed post-extraction to stabilize labile glycosidic bonds, as demonstrated in bee-pollen extracts. For lipophilic interferents, sequential liquid-liquid partitioning with chloroform, ethyl acetate, and n-butanol effectively isolates medium-polarity fractions.

Purification and Fractionation Techniques

Open-Column Chromatography

Silica gel and Sephadex LH-20 are central to purification. In S. foetidissimum, a petroleum ether/ethyl acetate gradient (95:5 to 7:3 v/v) on silica gel separated kaempferol-3-rutinoside from triterpenes. Sephadex LH-20, utilizing chloroform-methanol (1:1 v/v) or methanol, exploits molecular size differences, resolving glycosides from smaller phenolics like chlorogenic acid.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) resolves closely related isomers. For G. divaricata, a 10–40% acetonitrile gradient over 30 minutes separated this compound (retention time: 18.2 min) from quercetin derivatives. Post-column acidification (0.1% HCl) enhances peak resolution by suppressing ionization.

Structural Elucidation and Analytical Characterization

Spectroscopic Identification

UV-Vis Spectroscopy : Kaempferol glycosides exhibit λ<sub>max</sub> at 265–268 nm (Band II) and 345–356 nm (Band I), with bathochromic shifts indicating glycosylation at C-3.
NMR Analysis : Key signals include δ<sub>H</sub> 8.05 (d, J = 8.8 Hz, H-2'/6') and δ<sub>H</sub> 6.88 (d, J = 8.8 Hz, H-3'/5') for the B-ring, alongside anomeric protons at δ<sub>H</sub> 5.11 (d, J = 7.2 Hz, glucose) and δ<sub>H</sub> 4.50 (d, J = 1.6 Hz, rhamnose).
Mass Spectrometry : ESI-HRMS of this compound ([M-H]<sup>−</sup> at m/z 755.20402) confirms the molecular formula C<sub>33</sub>H<sub>40</sub>O<sub>20</sub>, with fragment ions at m/z 593 (loss of hexose) and 287 (aglycone).

Optimization of Extraction Parameters

Solvent Polarity and Temperature

A study comparing ethanol concentrations found 70% ethanol extracted 23% more kaempferol glycosides than pure ethanol due to improved swelling of plant matrices. Elevated temperatures (80–90°C) enhance diffusion rates but risk deglycosylation, necessitating extraction times under 2 hours.

Solid-Phase Extraction (SPE) Cleanup

C18 SPE cartridges preconditioned with methanol and acidified water (pH 2.5) remove sugars and organic acids. Elution with 1.5 mL acidified methanol (0.1% HCl) recovers >90% of this compound from crude extracts.

Comparative Analysis of Preparation Methods

Plant SourceExtraction SolventPurification StepsYield (%)Purity (%)Reference
Gynura divaricata60% ethanolSephadex LH-20, silica gel, HPLC0.4595.2
Sideroxylon sp.MethanolPetroleum ether/EA, Sephadex LH-200.1289.7
Bee pollenAcidified methanolSPE (C18), Sephadex LH-200.0891.5

EA: Ethyl acetate; SPE: Solid-phase extraction

Q & A

Q. What analytical methods are recommended to confirm the identity and purity of kaempferol-3-O-hexoxyl-hexoside?

To confirm identity, use high-resolution mass spectrometry (HR-MS) to match the exact molecular mass (e.g., 740.1741122 Da for kaempferol-3-O-xylosyl-rutinoside) and isotopic patterns . For structural elucidation, NMR spectroscopy (e.g., ¹H-¹³C HMBC) is critical to resolve glycosylation patterns and confirm the positions of hexoxyl and hexosyl groups . Purity can be assessed via HPLC with UV detection at 254–370 nm, using phyproof® reference standards for calibration .

Q. How should researchers quantify this compound in plant extracts or biological samples?

Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Use kaempferol-3-O-glucoside or kaempferol-7-O-glucoside as internal standards due to their structural similarity. Calibration curves should cover 0.1–100 µg/mL, with validation for recovery rates (80–120%) and precision (RSD < 5%) . For plant matrices, optimize extraction using methanol:water (70:30) with 0.1% formic acid to enhance flavonoid solubility .

Q. What safety precautions are essential when handling kaempferol derivatives in laboratory settings?

this compound may share hazards with its parent compound, kaempferol, classified as skin irritant (H315), eye irritant (H319) , and potential respiratory irritant (H335) . Always use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, avoid inhalation and use absorbent materials. Emergency protocols include rinsing eyes with water for 15 minutes and seeking medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound with regioselective glycosylation?

Regioselective glycosylation requires protecting group strategies . For example, protect the 7-OH group of kaempferol with acetyl or benzyl groups before coupling hexoxyl-hexoside donors. Use Schmidt glycosylation with BF₃·Et₂O as a catalyst for β-linkages . Purify intermediates via flash chromatography (silica gel, ethyl acetate:hexane gradients) and confirm stepwise yields (typically 60–80%) via HPLC .

Q. What experimental models are suitable for studying the antitumor mechanisms of this compound?

Use in vitro models like MCF-7 (breast cancer) or A549 (lung cancer) cells treated with 10–100 µM of the compound. Assess apoptosis via Annexin V/PI staining and mitochondrial membrane potential (ΔΨm) using JC-1 dye . For in vivo studies , administer 10–50 mg/kg/day (IP or oral) in xenograft mice, monitoring tumor volume and biomarkers (e.g., caspase-3, Bcl-2) via ELISA . Include kaempferol-7-O-glucoside as a control to compare bioactivity .

Q. How can conflicting data on kaempferol glycoside stability in different solvents be resolved?

Discrepancies arise from solvent polarity and storage conditions. For example, kaempferol-3-O-glucoside degrades faster in DMSO than methanol due to autoxidation . Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring. Use lyophilized powders stored at -80°C for long-term stability, and avoid freeze-thaw cycles in aqueous solutions .

Methodological Considerations

  • Structural Variants : Compare glycosylation patterns (e.g., 3-O vs. 7-O substitution) using tandem MS/MS to differentiate isomers .
  • Data Reproducibility : Standardize extraction protocols (e.g., 70% ethanol, 60°C, 2 hours) to minimize variability in plant-derived samples .
  • Ethical Compliance : For animal studies, adhere to OECD guidelines for dosing (e.g., ≤100 mg/kg) and include vehicle controls (e.g., 0.1% DMSO in saline) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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